molecular formula C22H21NO4 B2651861 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide CAS No. 1396802-49-5

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2651861
CAS No.: 1396802-49-5
M. Wt: 363.413
InChI Key: QAKOTQMEIMISCE-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a naphthylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the hydroxypropyl group: This step may involve the reaction of the benzo[d][1,3]dioxole derivative with an epoxide or a halohydrin under basic conditions.

    Coupling with naphthylacetamide: The final step could involve the coupling of the intermediate with naphthylacetamide using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

    Substitution: Conditions may include the use of halogenating agents, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone or carboxylic acid, while reduction of the amide group may yield an amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: May have potential as a pharmaceutical agent or in drug discovery research.

    Industry: Could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide: Lacks the benzo[d][1,3]dioxole moiety.

    N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)acetamide: Lacks the naphthyl group.

    N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide: Lacks the hydroxy group.

Uniqueness

The presence of both the benzo[d][1,3]dioxole moiety and the naphthylacetamide structure in N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide makes it unique. This combination of functional groups may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-22(25,17-9-10-19-20(12-17)27-14-26-19)13-23-21(24)11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,12,25H,11,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKOTQMEIMISCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=CC2=CC=CC=C21)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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